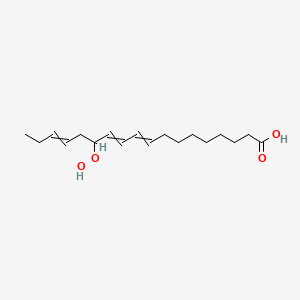
13(S)-HpOTrE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13(S)-HpOTrE is a lipid hydroperoxide, obtained by the formal substitution of a hydrogen at position 9 of octadeca-9,11,15-trienoic acid by a hydroperoxy group. It is an 18-carbon rearrangement and primary peroxidation product of α-linolenic acid. This compound is an intermediate in prostaglandin and leukotriene metabolism and serves as a substrate for the enzyme hydroperoxide dehydratase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
13(S)-HpOTrE can be synthesized through the oxidation of α-linolenic acid. The reaction typically involves the use of singlet oxygen or other oxidizing agents to introduce the hydroperoxy group at the 13th position of the fatty acid chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimized oxidation processes to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
13(S)-HpOTrE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex peroxides and other oxidative products.
Reduction: Reduction of the hydroperoxy group can yield hydroxyl derivatives.
Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Singlet oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, more complex peroxides, and other oxidative products .
Applications De Recherche Scientifique
13(S)-HpOTrE has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and peroxidation mechanisms.
Biology: Serves as an intermediate in the biosynthesis of prostaglandins and leukotrienes, which are important signaling molecules in the body.
Medicine: Investigated for its potential role in inflammatory processes and its effects on cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 13(S)-HpOTrE involves its role as an intermediate in the metabolism of α-linolenic acid. It is involved in the biosynthesis of prostaglandins and leukotrienes, which are important for various physiological processes, including inflammation and immune response. The compound acts as a substrate for the enzyme hydroperoxide dehydratase, which catalyzes its conversion to other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadeca-9,11,15-trienoic acid: The parent compound from which 13(S)-HpOTrE is derived.
13-Hydroperoxyoctadeca-9,11-dienoic acid: Another hydroperoxy fatty acid with similar structural features but different double bond positions.
13-Hydroperoxyoctadeca-9,11,15-trienoate: The conjugate base of this compound
Uniqueness
This compound is unique due to its specific role in the metabolism of α-linolenic acid and its involvement in the biosynthesis of important signaling molecules like prostaglandins and leukotrienes. Its hydroperoxy group at the 13th position also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C18H30O4 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20) |
Clé InChI |
UYQGVDXDXBAABN-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
Synonymes |
13-HPOT 13-hydroperoxy-9,11,15-octadecatrienoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



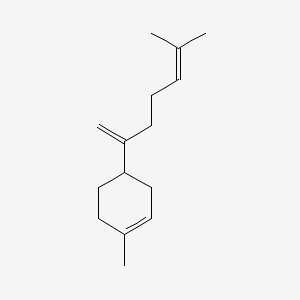
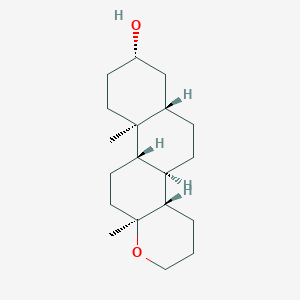

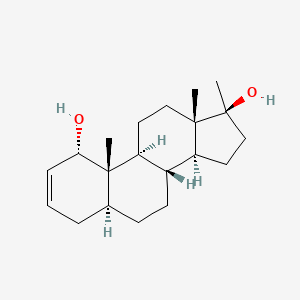
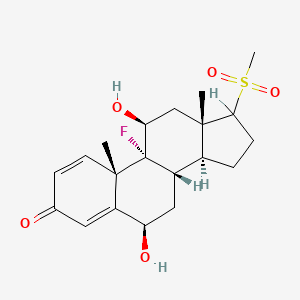
![3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid](/img/structure/B1223036.png)

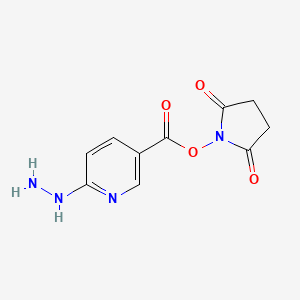
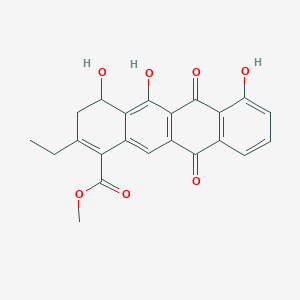
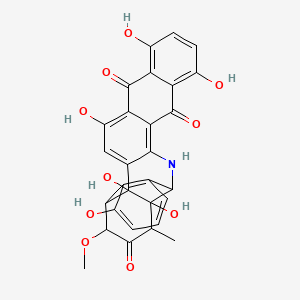
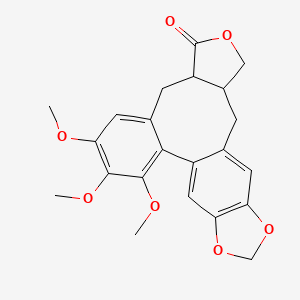
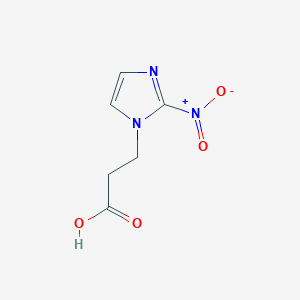
![(4R,5S,8R,9R,11S,12S,13R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde](/img/structure/B1223044.png)
